molecular formula C13H23NO3 B1469198 Ethyl 1-tetrahydro-2H-pyran-4-yl-3-piperidinecarboxylate CAS No. 1410852-51-5

Ethyl 1-tetrahydro-2H-pyran-4-yl-3-piperidinecarboxylate

Cat. No.: B1469198
CAS No.: 1410852-51-5
M. Wt: 241.33 g/mol
InChI Key: MCOUFMSJEJHYRP-UHFFFAOYSA-N
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Description

Ethyl 1-tetrahydro-2H-pyran-4-yl-3-piperidinecarboxylate is an organic compound that belongs to the class of piperidinecarboxylates It features a piperidine ring fused with a tetrahydropyran moiety and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-tetrahydro-2H-pyran-4-yl-3-piperidinecarboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Introduction of the Tetrahydropyran Moiety: The tetrahydropyran ring can be introduced via a cyclization reaction involving a suitable diol or hydroxy compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or a suitable dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 1-tetrahydro-2H-pyran-4-yl-3-piperidinecarboxylate can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus tribromide, inert atmosphere.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 1-tetrahydro-2H-pyran-4-yl-3-piperidinecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: It is employed in the study of enzyme mechanisms and receptor-ligand interactions due to its structural features.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 1-tetrahydro-2H-pyran-4-yl-3-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(tetrahydro-2H-thiopyran-4-yl)piperidine-3-carboxylate: Similar structure but with a sulfur atom in the ring.

    1-(tetrahydro-2H-pyran-4-yl)ethanone: Contains a ketone group instead of an ester.

    Tetrahydropyran derivatives: Various derivatives with different substituents on the tetrahydropyran ring.

Uniqueness

Ethyl 1-tetrahydro-2H-pyran-4-yl-3-piperidinecarboxylate is unique due to its specific combination of a piperidine ring, tetrahydropyran moiety, and ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

ethyl 1-(oxan-4-yl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-2-17-13(15)11-4-3-7-14(10-11)12-5-8-16-9-6-12/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOUFMSJEJHYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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